molecular formula C6H12Cl3N3 B15227484 6-(Aminomethyl)pyridin-2-amine trihydrochloride

6-(Aminomethyl)pyridin-2-amine trihydrochloride

Cat. No.: B15227484
M. Wt: 232.5 g/mol
InChI Key: CGDWUZRAIIZRFC-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.54 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-2-amine trihydrochloride typically involves the reaction of 2-aminomethylpyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the trihydrochloride salt. The process can be summarized as follows:

    Starting Material: 2-aminomethylpyridine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: Controlled temperature and pH

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The steps include:

    Bulk Synthesis: Using automated reactors to mix 2-aminomethylpyridine with hydrochloric acid.

    Purification: Crystallization and filtration to obtain the pure trihydrochloride salt.

    Quality Control: Ensuring the product meets industry standards for purity and composition.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine, such as:

    Oxides: Formed through oxidation reactions.

    Amines: Produced via reduction reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

6-(Aminomethyl)pyridin-2-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)pyridin-2-amine trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are essential.

Biological Activity

6-(Aminomethyl)pyridin-2-amine trihydrochloride is a chemical compound known for its diverse biological activities, particularly in pharmacology. This compound, characterized by its pyridine ring and aminomethyl group, has garnered attention for its potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10Cl3N3
  • Molecular Weight : Approximately 232.54 g/mol
  • Solubility : Enhanced solubility in water due to the trihydrochloride form, making it suitable for various applications in chemical synthesis and biological research .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amine group allows for:

  • Nucleophilic Substitution Reactions : This property facilitates the compound's participation in various chemical reactions, crucial for synthesizing more complex organic molecules and pharmaceuticals .
  • Binding Affinity : Studies suggest that this compound may interact with ribosomal RNA, specifically binding to unique sites within the bacterial ribosome, which can inhibit protein synthesis .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties :
    • The compound exhibits significant antibacterial activity against various strains, including Mycobacterium tuberculosis. Its interaction with ribosomal targets enhances its efficacy in inhibiting bacterial growth .
    • Comparative studies indicate that structural analogs of this compound also show varied antimicrobial activities, emphasizing the importance of specific functional groups in enhancing potency .
  • Cytotoxic Effects :
    • In vitro studies have demonstrated that derivatives of pyridine compounds can inhibit CDP reductase activity and exhibit cytotoxicity against cancer cell lines such as L1210 leukemia. The most potent derivatives showed IC50 values around 1.0 to 1.4 µM .
  • Pharmacological Applications :
    • The compound's structural features suggest potential applications in drug design, particularly as an inhibitor or modulator of enzyme activity related to various diseases .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be observed when compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-AminopyridineC5H7NLacks the aminomethyl group; used in dye synthesis.
4-AminobenzylamineC7H10N2Contains an amino group on a benzene ring; used in pharmaceuticals.
2-Amino-5-methylpyridineC6H8N2Methyl substitution at position 5; potential agrochemical uses.
(R)-6-(1-Aminoethyl)pyridin-2-amineC7H14Cl3N3Contains an ethyl group; studied for stereochemistry in drug design.

The specific combination of functional groups in this compound enhances its solubility and reactivity compared to these similar compounds .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antibacterial Activity :
    • A study demonstrated that the compound effectively inhibited M. tuberculosis at concentrations significantly lower than those required for other structural analogs, confirming its potential as an effective antibacterial agent .
  • Cytotoxicity Evaluation :
    • In vivo experiments with derivatives showed promising results against L1210 leukemia-bearing mice, indicating that these compounds could prolong survival rates when administered at specific dosages .
  • Mechanistic Insights :
    • Research into the binding interactions revealed that the pyridyl moiety plays a critical role in stabilizing interactions within the ribosomal active site, which is essential for avoiding efflux by bacterial pumps .

Properties

Molecular Formula

C6H12Cl3N3

Molecular Weight

232.5 g/mol

IUPAC Name

6-(aminomethyl)pyridin-2-amine;trihydrochloride

InChI

InChI=1S/C6H9N3.3ClH/c7-4-5-2-1-3-6(8)9-5;;;/h1-3H,4,7H2,(H2,8,9);3*1H

InChI Key

CGDWUZRAIIZRFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CN.Cl.Cl.Cl

Origin of Product

United States

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